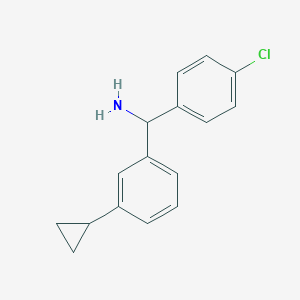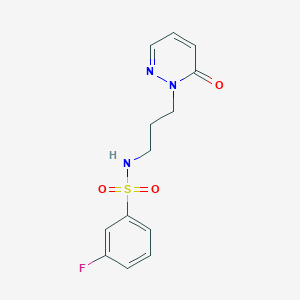![molecular formula C22H24N2O4 B2612215 N-[1-(环丙烷甲酰基)-3,4-二氢-2H-喹啉-7-基]-2,3-二甲氧基苯甲酰胺 CAS No. 898465-23-1](/img/structure/B2612215.png)
N-[1-(环丙烷甲酰基)-3,4-二氢-2H-喹啉-7-基]-2,3-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule, likely used in scientific research or industry. It contains a quinoline group, which is a type of heterocyclic compound that is often found in various pharmaceuticals and dyes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the reaction of a quinoline derivative with a cyclopropanecarbonyl chloride .科学研究应用
有机合成和催化
环丙醇已用于合成γ-羰基醌,显示出在合成细胞毒性天然产物(如 4,6-二甲氧基-2,5-喹二氢查耳酮和埃维林宁)方面的潜力。此方法利用温和条件下环丙醇的醌 C-H 活化,突出了一种合成复杂醌结构的自由基策略 (Ilangovan 等,2013)。
癌症治疗的光动力疗法 (PDT)
对有机金属铼 (I) 化合物的研究探索了它们作为光动力疗法 (PDT) 光敏剂的潜力。研究表明,某些 Re(I) 三羰基配合物衍生物在亲脂环境中是有效的单线态氧发生器,在光照射下对癌细胞表现出显着的细胞毒性。这表明它们在开发癌细胞特异性 PDT 剂方面很有用 (Leonidova 等,2014)。
神经药理学和精神活性化合物开发
新型喹啉酮衍生物的精神和神经调节分析揭示了具有特定镇静作用和相当大的抗健忘症和抗缺氧活性的物质。这些发现表明它们有潜力作为有前途的精神活性化合物进行进一步研究,表明在神经药理学中具有广泛的应用 (Podolsky 等,2017)。
材料科学和染料开发
源自 4-羟基苯并[h]喹啉-2-(1H)-酮的偶氮分散染料已经合成并表征,根据所使用的溶剂和取代基显示出不同的紫外-可见吸收光谱。这些染料以其特定的互变异构体结构和电离常数,促进了材料科学的发展,特别是在开发具有独特性能的新型染料方面 (Rufchahi & Gilani,2012)。
缺氧选择性细胞毒素
喹喔啉 1,4-二氧化物因其缺氧选择性细胞毒性特性而受到研究,这可能有利于靶向肿瘤环境。这项研究与正在进行的寻找选择性靶向缺氧肿瘤细胞而不影响健康组织的抗癌剂的研究相一致 (Ganley 等,2001)。
作用机制
安全和危害
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-7-3-6-17(20(19)28-2)21(25)23-16-11-10-14-5-4-12-24(18(14)13-16)22(26)15-8-9-15/h3,6-7,10-11,13,15H,4-5,8-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTOSFDVLYQMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


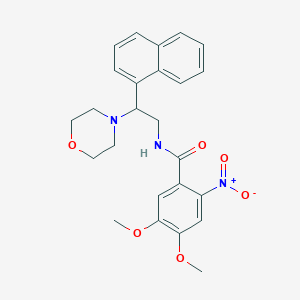
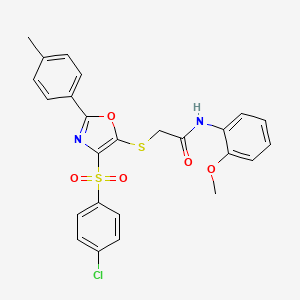
![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)
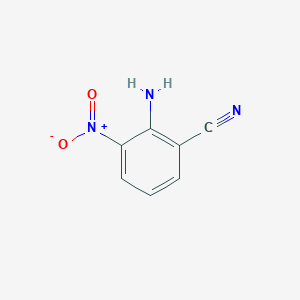
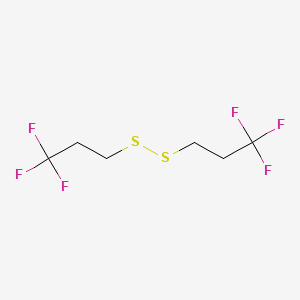
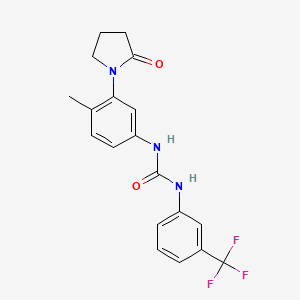
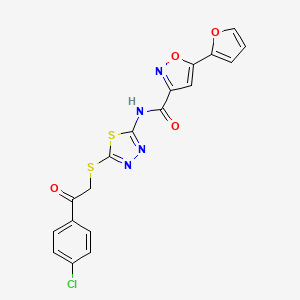
![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2612147.png)
![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)
![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)
